molecular formula C9H6F3NO B1318767 2-Methoxy-5-(trifluoromethyl)benzonitrile CAS No. 34636-92-5

2-Methoxy-5-(trifluoromethyl)benzonitrile

Cat. No.: B1318767
CAS No.: 34636-92-5
M. Wt: 201.14 g/mol
InChI Key: KAJZODLWVHKBSI-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3NO. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

2-Methoxy-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

This compound is considered hazardous and has been assigned the signal word "Danger" . Hazard statements include H302+H312-H315-H319-H331-H335, indicating potential harm if swallowed, in contact with skin, causes skin and eye irritation, toxic if inhaled, and may cause respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338-P311, advising to avoid breathing dust, wear protective gloves, IF IN EYES: Rinse cautiously with water for several minutes, and call a POISON CENTER or doctor if you feel unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2-methoxy-5-nitrobenzotrifluoride, is reacted with a cyanide source under specific conditions .

Industrial Production Methods

Industrial production of 2-Methoxy-5-(trifluoromethyl)benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzonitriles.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(trifluoromethyl)benzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJZODLWVHKBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590699
Record name 2-Methoxy-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34636-92-5
Record name 2-Methoxy-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34636-92-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromo-5-trifluoromethylbenzonitrile (2.5 g.; prepared as described by M. Gordon, I. J. Pachter and J. W. Wilson, Arzneimittel-Forsch., 1963, 13, 802) and a solution of sodium methoxide (prepared from 0.5 g. sodium and 20 ml. anhydrous methanol) were stirred and refluxed together for 4 hours, and allowed to stand at room temperature overnight. The methanol was evaporated and the residue was acidified with 2N hydrochloric acid, with cooling. The mixture was extracted with diethyl ether, and the extract was dried over anhydrous sodium sulphate, filtered and the filtrate was evaporated, and the residue was recrystallised from pentane to give 2-methoxy-5-trifluoromethylbenzonitrile (1.0g.), m.p. 31°-33° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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